molecular formula C15H13ClN2O2 B2613739 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine CAS No. 1706439-88-4

4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine

Cat. No.: B2613739
CAS No.: 1706439-88-4
M. Wt: 288.73
InChI Key: QWDQFPRQEMUWSZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine is a synthetic organic compound with a complex fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the pyrimidine ring and the tetrahydropyran moiety. Key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Pyrimidine Ring Formation: The pyrimidine ring is often introduced via condensation reactions involving suitable amines and nitriles or amidines.

    Introduction of the Tetrahydropyran Moiety: This step typically involves the use of tetrahydropyranyl protecting groups, which are later deprotected under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuran
  • 2-(Tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine
  • 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyridine

Uniqueness

Compared to similar compounds, 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine stands out due to its specific substitution pattern and fused ring system, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-2-(oxan-4-yl)-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-14-13-12(10-3-1-2-4-11(10)20-13)17-15(18-14)9-5-7-19-8-6-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDQFPRQEMUWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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